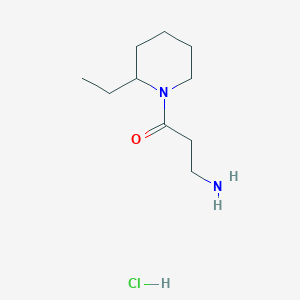

3-Amino-1-(2-ethylpiperidin-1-yl)propan-1-one hydrochloride

Beschreibung

Nomenclature and Classification

The compound 3-amino-1-(2-ethylpiperidin-1-yl)propan-1-one hydrochloride is systematically named according to IUPAC guidelines as this compound. Its molecular formula is C₁₀H₂₁ClN₂O , with a molecular weight of 237.74 g/mol . The SMILES notation for the compound is CCC1CCCCN1C(=O)CCN.Cl , reflecting its structural features: a 2-ethylpiperidine ring, a propan-1-one backbone, and a terminal amino group protonated as a hydrochloride salt.

The compound belongs to the class of piperidine-derived amino ketones , characterized by a six-membered piperidine ring substituted with an ethyl group at position 2, coupled with a β-aminoketone moiety. Its InChIKey, NRLVGRDZOURHPY-UHFFFAOYSA-N , uniquely identifies its stereochemical and structural configuration.

Historical Context in Chemical Research

Piperidine derivatives have been investigated since the mid-20th century for their pharmacological potential, particularly in central nervous system (CNS) drug development. The specific interest in this compound emerged in the 2010s alongside advances in synthetic methodologies for nitrogen-containing heterocycles. Its synthesis leverages modern catalytic and resolution techniques, such as those described in patents for analogous piperidine-based compounds.

The compound’s development aligns with trends in medicinal chemistry to optimize pharmacokinetic properties through strategic functionalization of piperidine scaffolds. For example, the ethyl group at position 2 of the piperidine ring enhances lipophilicity, potentially improving blood-brain barrier penetration compared to simpler piperidine derivatives.

Significance in Organic Chemistry

This compound exemplifies the strategic design of multifunctional intermediates for drug discovery. Key features include:

- Piperidine Core : A saturated six-membered ring that confers conformational rigidity and serves as a bioisostere for aromatic rings in receptor binding.

- Amino-Ketone Motif : The β-aminoketone group enables participation in condensation and cyclization reactions, making it a versatile precursor for heterocyclic compounds.

- Hydrochloride Salt : Enhances aqueous solubility, facilitating purification and formulation processes.

Its synthetic utility is highlighted in the preparation of libraries of piperidine derivatives for high-throughput screening. For instance, the ketone group can undergo reductive amination to introduce diverse substituents, while the ethyl group modulates steric and electronic properties.

Chemical Family and Related Compounds

The compound is part of a broader family of piperidine-based amino ketones , which share structural similarities but differ in substituents and pharmacological profiles. Key related compounds include:

These analogues demonstrate how minor structural changes influence physicochemical properties. For example, the ethyl group in this compound increases steric bulk compared to the methyl-substituted analogue, potentially altering receptor binding kinetics.

The compound also relates to tropane alkaloids , which feature a bicyclic piperidine-pyrrolidine structure. Unlike tropanes, this compound’s monocyclic piperidine scaffold simplifies synthetic accessibility while retaining conformational flexibility.

Eigenschaften

IUPAC Name |

3-amino-1-(2-ethylpiperidin-1-yl)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O.ClH/c1-2-9-5-3-4-8-12(9)10(13)6-7-11;/h9H,2-8,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMPSLLMUYGUEOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C(=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Preparation of the Amino-Propanone Backbone

A common route involves the synthesis of 3-amino-1-propanone derivatives through reductive amination of 3-oxopropanal or 3-oxopropanone with ammonia or primary amines under catalytic hydrogenation or chemical reducing agents.

- Example reaction:

3-oxopropanone + ammonia + reducing agent → 3-amino-1-propanone

This step may utilize catalysts such as palladium on carbon or chemical reductants like sodium cyanoborohydride to selectively reduce the imine intermediate formed during the reaction.

Introduction of the 2-Ethylpiperidin-1-yl Group

The 2-ethylpiperidine moiety is typically synthesized separately via alkylation of piperidine at the 2-position or by using commercially available 2-ethylpiperidine.

Then, the piperidinyl group is introduced by nucleophilic substitution on the propanone backbone, where the nitrogen of the piperidine ring attacks an electrophilic center such as a halogenated propanone derivative.

- Typical reaction:

3-halo-1-propanone + 2-ethylpiperidine → 3-amino-1-(2-ethylpiperidin-1-yl)propan-1-one

This reaction is often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions to promote nucleophilic substitution.

Formation of Hydrochloride Salt

The free base amine is converted to its hydrochloride salt by bubbling dry hydrogen chloride gas into a solution of the amine in an organic solvent such as ether or by adding aqueous hydrochloric acid followed by solvent removal and drying.

- Reaction:

3-Amino-1-(2-ethylpiperidin-1-yl)propan-1-one + HCl → this compound

This step ensures enhanced stability, crystallinity, and ease of purification.

Comparative Data Table of Preparation Parameters

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Reductive amination | 3-oxopropanone, NH3, NaBH3CN or Pd/C + H2 | Methanol, ethanol | Room temp to 50°C | 70-85 | Selective reduction of imine intermediate |

| Nucleophilic substitution | 3-halo-1-propanone, 2-ethylpiperidine | DMF, DMSO | 80-120°C | 60-75 | Requires dry conditions, polar aprotic solvent |

| Hydrochloride salt formation | HCl gas or aqueous HCl | Ether or water | 0-25°C | Quantitative | Precipitation of hydrochloride salt |

Research Findings and Optimization Notes

Diastereomeric salt resolution:

For chiral analogs, optical resolution via diastereomeric salt formation using optically active acids (e.g., mandelic acid or tartaric acid derivatives) has been successfully applied in related compounds to obtain optically pure intermediates, which may be relevant if stereochemistry is critical.Solvent effects:

The choice of solvent in nucleophilic substitution affects both reaction rate and yield. Polar aprotic solvents enhance nucleophilicity of the amine and solubility of the halo-propanone, improving substitution efficiency.Temperature control:

Elevated temperatures favor substitution but may also promote side reactions; thus, optimization around 80-120°C is typical.Purification: Conversion to hydrochloride salt aids in purification by crystallization, allowing removal of impurities and residual solvents.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-1-(2-ethylpiperidin-1-yl)propan-1-one hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

3-Amino-1-(2-ethylpiperidin-1-yl)propan-1-one hydrochloride serves as a valuable building block in organic synthesis. It can be used to create more complex molecules, particularly in the development of pharmaceuticals. Its ability to participate in various chemical reactions makes it a versatile intermediate.

Research indicates that this compound may exhibit significant biological activity, including:

- Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes, which could lead to therapeutic applications in treating diseases related to enzyme dysfunction.

- Receptor Modulation : The compound may interact with various receptors, influencing their activity and potentially leading to new drug candidates .

Pharmacological Research

In pharmacological studies, this compound has shown promise in:

- Neuroprotective Effects : Investigations into its neuroprotective capabilities suggest it may inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's.

- Anticancer Properties : Some derivatives of piperidine have demonstrated anticancer activity, indicating that this compound could be explored for similar effects against various cancer cell lines.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Enzyme Inhibition | Demonstrated inhibition of AChE activity, suggesting potential for Alzheimer's treatment. |

| Study B | Anticancer Activity | Showed enhanced cytotoxicity against specific tumor cells compared to standard treatments. |

| Study C | Organic Synthesis | Utilized as an intermediate for synthesizing novel pharmaceutical compounds with improved efficacy. |

Wirkmechanismus

The mechanism of action of 3-Amino-1-(2-ethylpiperidin-1-yl)propan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Compounds

Note: Molecular formulas marked with * are inferred from structural data due to lack of explicit evidence.

Key Comparisons

Piperidine Substitution Patterns The target compound’s 2-ethylpiperidine group contrasts with the 3-methylpiperidine in and the 4-hydroxypiperidine in .

Aromatic vs. Heterocyclic Moieties Unlike cathinones such as 4-FMC (4-fluorophenyl) or Compound 4 (3-methylphenyl), the target compound lacks an aromatic ring, replacing it with a heterocyclic piperidine. This structural divergence may reduce affinity for monoamine transporters, which typically require aryl interactions for reuptake inhibition .

Amino Group Position The 3-amino configuration in the target compound differs from the 2-amino group in cathinones like 4-MMC and 4-MEC. This positional shift likely alters metabolic stability and receptor engagement, as 2-amino cathinones are more prone to enzymatic degradation .

Pharmacological Implications Piperidine-containing compounds, such as the trihexyphenidyl impurity (), exhibit anticholinergic activity, suggesting the target compound may share similar off-target effects. In contrast, aryl-substituted cathinones (e.g., 4-FMC) are primarily stimulants, highlighting how structural variations dictate functional outcomes .

Synthetic and Analytical Considerations The synthesis of piperidine derivatives often involves Mannich reactions or alkylation, as seen in ’s thiophene-based analogs. Analytical methods for cathinones (e.g., spectroelectrochemistry in ) may require adaptation for piperidine-containing variants due to differences in chromophores or redox activity .

Biologische Aktivität

3-Amino-1-(2-ethylpiperidin-1-yl)propan-1-one hydrochloride, with the CAS number 1220033-54-4, is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features an amino group, a piperidinyl ring, and a propanone moiety, contributing to its unique structural characteristics. Its molecular formula is with a molecular weight of 184.28 g/mol. The presence of the 2-ethylpiperidinyl group is significant for its biological activity.

Research indicates that this compound may exert its effects through interactions with various molecular targets including enzymes and receptors. These interactions can modulate biological pathways relevant to therapeutic applications.

Anticancer Activity

Studies have shown that compounds structurally related to this compound exhibit significant cytotoxic effects against cancer cells. For instance, a study on related compounds demonstrated high cytotoxicity against MCF-7 breast cancer cells, suggesting potential applications in cancer therapy .

Neuropharmacological Effects

The compound may also have implications in neuropharmacology. Its structural similarity to known psychoactive substances raises interest in its potential effects on neurotransmitter systems. Ongoing research aims to elucidate these interactions further.

Case Studies and Experimental Data

A variety of studies have been conducted to evaluate the biological activity of this compound:

Comparison with Similar Compounds

This compound shares structural similarities with other compounds that exhibit notable biological activities. Below is a comparison table highlighting some related compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 3-Amino-N-methylpropanamide | Contains a methyl group instead of a piperidine ring | |

| 4-Amino-N-(2-piperidinyl)butanamide | Features a butanamide structure | |

| 3-Amino-N-(4-methylpiperidinyl)propanamide | Contains a methyl group on the piperidine ring |

The unique presence of the 2-ethylpiperidinyl moiety in this compound potentially affects its biological activity and reactivity patterns compared to these similar compounds.

Q & A

What are the critical safety protocols for handling 3-Amino-1-(2-ethylpiperidin-1-yl)propan-1-one hydrochloride in laboratory settings?

Basic Research Question

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Ensure fume hoods are operational during synthesis or handling .

- Emergency Procedures:

- Inhalation: Immediately move to fresh air; seek medical attention if respiratory distress occurs .

- Skin Contact: Remove contaminated clothing, rinse skin with water for 15 minutes, and consult a physician .

- Spill Management: Neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

- Storage: Store in sealed containers at 2–8°C, away from oxidizers and acids .

How can researchers optimize the synthesis of this compound to minimize by-products?

Advanced Research Question

Answer:

- Reaction Design: Use a 1:1 molar ratio of 2-ethylpiperidine to α-chloro ketone precursors to avoid excess reagent accumulation. Stirring at 50–55°C for 18–24 hours improves yield .

- Purification:

- Crystallization: Employ vacuum distillation followed by slow cooling in ethanol to isolate pure crystals .

- Chromatography: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate amine derivatives .

- By-Product Analysis: Monitor via LC-MS for unexpected intermediates (e.g., Favorskii rearrangement products) and adjust stoichiometry or temperature .

What spectroscopic and crystallographic methods are most effective for structural characterization of this compound?

Advanced Research Question

Answer:

- NMR Analysis:

- 1H NMR: Identify piperidine ring protons (δ 1.2–2.8 ppm) and amine protons (δ 3.1–3.5 ppm) in DMSO-d6 .

- 13C NMR: Confirm carbonyl (C=O) at ~205 ppm and ethylpiperidine carbons at 20–45 ppm .

- X-ray Crystallography: Resolve hydrogen-bonding networks (e.g., O–H···N interactions) to validate dimeric structures in solid state .

- FT-IR: Detect amine N–H stretches (3300–3500 cm⁻¹) and carbonyl vibrations (1650–1700 cm⁻¹) .

How should researchers address discrepancies in pharmacological activity data for this compound?

Advanced Research Question

Answer:

- Experimental Replication: Ensure consistent purity (>98% by HPLC) and solvent systems (e.g., saline vs. DMSO) across assays .

- Target Validation:

- Data Normalization: Include positive controls (e.g., known agonists/antagonists) to calibrate dose-response curves .

What are the best practices for evaluating the environmental impact of this compound in laboratory waste?

Basic Research Question

Answer:

- Waste Segregation: Separate halogenated (e.g., hydrochloride salts) and non-halogenated waste streams .

- Biodegradability Testing: Use OECD 301F (Closed Bottle Test) to assess microbial degradation in aqueous systems .

- Toxicity Screening: Perform Daphnia magna acute toxicity assays (LC50) to estimate ecotoxicological risks .

How can researchers resolve conflicting data in reaction mechanisms involving this compound?

Advanced Research Question

Answer:

- Mechanistic Probes:

- Isotopic Labeling: Use ²H or ¹³C-labeled precursors to track intermediates via MS/MS .

- Kinetic Studies: Measure activation energy (Ea) via Arrhenius plots to distinguish between SN2 vs. rearrangement pathways .

- Computational Modeling: Apply DFT (B3LYP/6-31G*) to simulate transition states and validate Favorskii-like rearrangements .

What strategies improve the stability of this compound in aqueous solutions?

Basic Research Question

Answer:

- pH Control: Buffer solutions at pH 4–6 to prevent amine protonation or hydrolysis .

- Lyophilization: Freeze-dry aliquots and store under argon to limit oxidation .

- Stability Indicating Assays: Monitor degradation via UPLC-PDA at 254 nm; discard if purity drops below 95% .

How can researchers assess the compound’s potential for central nervous system (CNS) penetration?

Advanced Research Question

Answer:

- In Silico Prediction: Calculate LogP (2.1–2.5) and polar surface area (<60 Ų) using Molinspiration to estimate blood-brain barrier permeability .

- In Vivo Models: Administer radiolabeled compound to rodents and measure brain-to-plasma ratio via scintillation counting .

- P-gp Efflux Assays: Use MDCK-MDR1 cells to evaluate P-glycoprotein substrate affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.